molecular formula C39H34N2O5 B613531 Fmoc-D-Asn(Mtt)-OH CAS No. 200259-50-3

Fmoc-D-Asn(Mtt)-OH

Cat. No.: B613531
CAS No.: 200259-50-3
M. Wt: 610.71
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Asn(Mtt)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-asparagine-(4-methyltrityl)-OH, is a derivative of the amino acid asparagine. It is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild acidic conditions. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methyltrityl (Mtt) protecting group, which safeguard the amino and side-chain functional groups, respectively, during peptide synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Asn(Mtt)-OH typically involves the protection of the amino and carboxyl groups of D-asparagine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting D-asparagine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The side-chain amide group is then protected using the Mtt group, which is introduced by reacting the intermediate with 4-methyltrityl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of the compound. The use of high-purity reagents and solvents ensures the production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Asn(Mtt)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acidic conditions like trifluoroacetic acid.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for Mtt removal.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products Formed

The major products formed from these reactions include deprotected amino acids or peptides, which can then be further elongated or modified in peptide synthesis.

Scientific Research Applications

Fmoc-D-Asn(Mtt)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and proteins, allowing for the study of their structure and function.

    Biology: The compound is used to create peptide libraries for screening biological activity and interactions.

    Medicine: It is employed in the development of peptide-based therapeutics and diagnostics.

    Industry: this compound is used in the production of custom peptides for various industrial applications, including enzyme inhibitors and receptor agonists.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Asn(Trt)-OH: Similar to Fmoc-D-Asn(Mtt)-OH but uses a triphenylmethyl (Trt) protecting group instead of Mtt.

    Fmoc-D-Gln(Mtt)-OH: A derivative of glutamine with similar protecting groups.

    Fmoc-D-Asp(OtBu)-OH: Uses a tert-butyl (OtBu) protecting group for the side-chain carboxyl group of aspartic acid.

Uniqueness

This compound is unique due to the specific combination of Fmoc and Mtt protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides that require selective deprotection steps.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZBWIYTHRCCFO-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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